molecular formula C15H10BrClO2 B8259308 2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione CAS No. 54458-29-6

2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione

Cat. No.: B8259308
CAS No.: 54458-29-6
M. Wt: 337.59 g/mol
InChI Key: IFSWGMZTYNSFRK-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of aryl ketones. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a phenyl group attached to a propanedione backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where propanoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) .

Chemical Reactions Analysis

2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the phenyl groups, contribute to the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor activity.

Comparison with Similar Compounds

2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione can be compared with other similar compounds such as:

    1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-: This compound has an additional bromine atom, which may affect its reactivity and applications.

    1,3-Propanedione, 2-bromo-1,3-bis(4-chlorophenyl)-: This compound has two chlorophenyl groups, which can influence its chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications.

Properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO2/c16-13(14(18)10-4-2-1-3-5-10)15(19)11-6-8-12(17)9-7-11/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSWGMZTYNSFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218470
Record name 2-Bromo-1-(4-chlorophenyl)-3-phenyl-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54458-29-6
Record name 2-Bromo-1-(4-chlorophenyl)-3-phenyl-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54458-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-chlorophenyl)-3-phenyl-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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